molecular formula C13H8N2S B13103727 2h-Benzo[g]thiazolo[5,4-e]indole CAS No. 42853-56-5

2h-Benzo[g]thiazolo[5,4-e]indole

Cat. No.: B13103727
CAS No.: 42853-56-5
M. Wt: 224.28 g/mol
InChI Key: CJUIDRHCICDBHE-UHFFFAOYSA-N
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Description

2H-Benzo[g]thiazolo[5,4-e]indole is a heterocyclic compound that features a fused ring system combining benzene, thiazole, and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzo[g]thiazolo[5,4-e]indole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with indole derivatives in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating and the use of solvents like dimethylformamide or toluene .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-Benzo[g]thiazolo[5,4-e]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-Benzo[g]thiazolo[5,4-e]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzo[g]thiazolo[5,4-e]indole involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

2H-Benzo[g]thiazolo[5,4-e]indole can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart is its fused ring system, which combines the properties of benzene, thiazole, and indole. This unique structure provides enhanced stability, reactivity, and potential for diverse applications compared to its individual components .

Properties

CAS No.

42853-56-5

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-thia-3,10-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2,6,8,10,12,14-heptaene

InChI

InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)11-10(5-6-14-11)13-12(9)15-7-16-13/h1-6H,7H2

InChI Key

CJUIDRHCICDBHE-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C3=CC=CC=C3C4=NC=CC4=C2S1

Origin of Product

United States

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